REACTION_CXSMILES
|
[N:1]([O-:3])=[O:2].[Na+].CC(O)=O.N(O)=O.C(O[N+]([O-])=O)C.CC(O[N+]([O-])=O)=O.N([N:27]1[C:32](=[O:33])[CH:31]=[CH:30][NH:29][C:28]1=[O:34])=O.N[N:36]1[C:41](=[O:42])[CH:40]=[CH:39][NH:38][C:37]1=[O:43].N([O-])=O.[Na+]>C(O)(=O)C.O>[N+:1]([C:31]1[C:32](=[O:33])[NH:27][C:28](=[O:34])[NH:29][CH:30]=1)([O-:3])=[O:2].[N:1]([C:40]1[C:41](=[O:42])[NH:36][C:37](=[O:43])[NH:38][CH:39]=1)=[O:3] |f:0.1.2,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(NC=CC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(NC=CC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
NaNO2 AcOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+].CC(=O)O
|
Name
|
1-INO3 H2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N2O5 P2O5 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O[N+](=O)[O-]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
nitrosouracil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)N1C(NC=CC1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in a mixture of solvents
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
FILTRATION
|
Details
|
the hot mixture may be filtered through a filter aid such as Celite 545
|
Type
|
CUSTOM
|
Details
|
to remove insoluble inorganic salts
|
Type
|
CUSTOM
|
Details
|
The solvent or solvent mixtures may evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(NC(NC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C=1C(NC(NC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([O-:3])=[O:2].[Na+].CC(O)=O.N(O)=O.C(O[N+]([O-])=O)C.CC(O[N+]([O-])=O)=O.N([N:27]1[C:32](=[O:33])[CH:31]=[CH:30][NH:29][C:28]1=[O:34])=O.N[N:36]1[C:41](=[O:42])[CH:40]=[CH:39][NH:38][C:37]1=[O:43].N([O-])=O.[Na+]>C(O)(=O)C.O>[N+:1]([C:31]1[C:32](=[O:33])[NH:27][C:28](=[O:34])[NH:29][CH:30]=1)([O-:3])=[O:2].[N:1]([C:40]1[C:41](=[O:42])[NH:36][C:37](=[O:43])[NH:38][CH:39]=1)=[O:3] |f:0.1.2,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(NC=CC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(NC=CC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
NaNO2 AcOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+].CC(=O)O
|
Name
|
1-INO3 H2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N2O5 P2O5 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O[N+](=O)[O-]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
nitrosouracil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)N1C(NC=CC1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in a mixture of solvents
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
FILTRATION
|
Details
|
the hot mixture may be filtered through a filter aid such as Celite 545
|
Type
|
CUSTOM
|
Details
|
to remove insoluble inorganic salts
|
Type
|
CUSTOM
|
Details
|
The solvent or solvent mixtures may evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(NC(NC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C=1C(NC(NC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |